Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
[1]
Executive Summary
5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole is a specialized heterocyclic building block valued in medicinal chemistry for its dual utility: it serves as a metabolically stable bioisostere for amides/esters and functions as a tunable electrophile for covalent fragment screening or linker synthesis.[1]
Unlike its phenyl-substituted analogs, the inclusion of the oxan-4-yl (tetrahydro-2H-pyran-4-yl) moiety significantly lowers the lipophilicity (LogP) and improves aqueous solubility, addressing common ADME (Absorption, Distribution, Metabolism, Excretion) liabilities early in the drug design cycle.[1] This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity profiles.[1][2]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
This compound combines a polar, non-aromatic heterocycle (oxane) with an electron-deficient aromatic core (oxadiazole) bearing a reactive handle (chloromethyl).
Nomenclature & Identification[1][3][5]
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IUPAC Name: 5-(Chloromethyl)-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole[1]
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Common Name: 5-Chloromethyl-3-(oxan-4-yl)-1,2,4-oxadiazole[1]
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Molecular Formula: C₈H₁₁ClN₂O₂[1]
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SMILES: ClCC1=NC(C2CCOCC2)=NO1
Key Physicochemical Properties
The following data represents a synthesis of experimental class-properties and calculated descriptors for this specific derivative.
| Property | Value / Descriptor | Technical Insight |
| Molecular Weight | 202.64 g/mol | Fragment-like space (<300 Da), ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| cLogP | ~1.2 – 1.5 | Significantly lower than the phenyl analog (~2.5), reducing non-specific binding.[1] |
| TPSA | ~50 Ų | Indicates good membrane permeability; the oxane oxygen contributes to H-bond accepting capacity.[1] |
| Solubility | High (DMSO, DCM, MeOH) | The oxane ring disrupts crystal packing compared to planar aryl analogs, enhancing solubility.[1] |
| Physical State | Low-melting solid or Oil | Often isolated as a viscous oil or waxy solid; requires cold storage (< -20°C).[1] |
| Electrophilicity | Moderate (SN2 Active) | The 1,2,4-oxadiazole ring acts as an electron-withdrawing group (EWG), activating the C-Cl bond.[1] |
Synthetic Methodology
The synthesis of 1,2,4-oxadiazoles is non-trivial due to the potential for O-acyl migration and incomplete cyclization.[1] The protocol below utilizes the Amidoxime Route , optimized for the oxan-4-yl scaffold to prevent degradation of the aliphatic ring.[1]
Reaction Pathway Visualization
The following diagram outlines the critical path from the nitrile precursor to the final electrophilic scaffold.[1]
Figure 1: Step-wise synthetic workflow for the construction of the 1,2,4-oxadiazole core.
Detailed Experimental Protocol
Step 1: Preparation of Tetrahydro-2H-pyran-4-carboxamidoxime
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Reagents: Dissolve 4-cyanotetrahydropyran (1.0 eq) in Ethanol/Water (3:1 v/v).
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Activation: Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Bicarbonate (1.5 eq).
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Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Polar mobile phase required).
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Workup: Concentrate ethanol. Extract aqueous residue with EtOAc. The amidoxime is often a white solid. Critical: Do not heat the dry solid excessively as amidoximes can decompose.[1]
Step 2: Cyclization to 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
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Acylation: Dissolve the amidoxime (1.0 eq) in anhydrous Dichloromethane (DCM) with Triethylamine (1.2 eq) at 0°C.
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Addition: Dropwise add Chloroacetyl chloride (1.1 eq). The exotherm must be controlled to prevent bis-acylation.[1]
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Cyclodehydration: Once the O-acyl intermediate forms (checked by LCMS), swap solvent to Toluene and reflux (110°C) with a Dean-Stark trap or molecular sieves to remove water.
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Note: Alternatively, heat in DMF at 100°C for 2 hours if toluene reflux is insufficient.[1]
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Purification: The product is sensitive. Purify via rapid silica gel chromatography (Hexane/EtOAc gradient). Avoid basic alumina which may hydrolyze the chloromethyl group.
Reactivity & Applications
The 5-chloromethyl group is a "soft" electrophile.[1] The adjacent oxadiazole ring pulls electron density, making the methylene carbon highly susceptible to nucleophilic attack (SN2), but less reactive than an acid chloride or sulfonyl chloride.[1]
The "Warhead" Mechanism
This compound is extensively used to link the oxadiazole pharmacophore to amines, thiols, or phenols.[1]
Figure 2: Divergent synthesis capabilities of the chloromethyl scaffold.
Stability Considerations
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Hydrolysis: In aqueous basic conditions (pH > 10), the chloromethyl group can hydrolyze to the hydroxymethyl analog.[1] More critically, the 1,2,4-oxadiazole ring itself is susceptible to nucleophilic attack at C5, leading to ring opening (reversion to amidoxime derivatives).[1]
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Storage: Store under inert gas (Argon) at -20°C. Presence of moisture leads to HCl release and autocatalytic degradation.
Strategic Applications in Drug Design
Bioisosterism
The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides .[1][3]
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Advantage: It lacks the hydrolytic instability of esters and the hydrogen-bond donor capability of secondary amides, often improving permeability.[1]
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Oxane Benefit: Replacing a phenyl ring at the 3-position with an oxan-4-yl group typically increases solubility by 10–50 fold and reduces CYP450 metabolic liability by removing the aromatic ring subject to oxidation.[1]
Covalent Inhibitors
The chloromethyl motif is increasingly used in Targeted Covalent Inhibitors (TCIs) . It reacts with specific cysteine residues in a target protein. Unlike acrylamides (Michael acceptors), the chloromethyl-oxadiazole is a non-reversible alkylator that requires specific pocket geometry for reaction, potentially offering higher selectivity.[1]
Safety & Handling
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Hazard Class: Alkylating Agent.
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GHS Classification: Skin Irrit. 2, Eye Irrit.[1][4] 2A. Potential Mutagen (due to alkylating capability).
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Handling: Must be handled in a fume hood. Double gloving (Nitrile) is recommended. Quench excess reagent with an amine-based scavenger (e.g., morpholine) before disposal.[1]
References
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PubChem Compound Summary. 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (Analogous Reactivity Data). National Center for Biotechnology Information. [Link]
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Bostrom, J., et al. Oxadiazoles in Medicinal Chemistry.[1] J. Med. Chem. 2012, 55, 5, 1817–1830.[1] (Review of oxadiazole stability and bioisosterism). [Link]
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Baykov, S. V., et al. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.[1][2] Molecules 2021, 26(21), 6573.[1] (Synthetic protocols for temperature-sensitive oxadiazoles). [Link]
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Pace, A., et al. Fluorinated 1,2,4-Oxadiazoles: Synthesis and Reactivity. Org.[5] Biomol. Chem. 2019.[6] (Discussion on 5-substituted oxadiazole reactivity). [Link]
Sources
- 1. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | C7H5ClN2OS | CID 736830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]
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